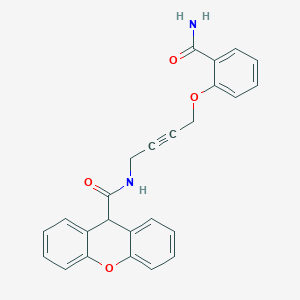![molecular formula C20H22FN5O3 B2488155 3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-11-7](/img/structure/B2488155.png)
3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion belongs to a class of chemicals that have been extensively studied for their potential biological activities, including acting as ligands for various receptors and showing potential as pharmaceutical agents. The specific structure of this compound suggests it may have unique interactions with biological targets due to its complex molecular architecture.
Synthesis Analysis
The synthesis of related compounds, such as 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves multi-step synthetic routes that offer high specificity towards the desired product. These processes often include the use of reagents that introduce the fluorobenzyl and methoxypropyl groups into the core imidazo[2,1-f]purine structure (Zagórska et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by specific substituents that influence their overall shape and electronic distribution. These structural features are crucial for their interaction with biological targets. Computational modeling and X-ray diffraction studies are commonly employed to elucidate these details, providing insights into how the molecular configuration affects biological activity (Manjunath et al., 2011).
Aplicaciones Científicas De Investigación
Multi-Target Directed Ligands for Neurodegenerative Diseases
Compounds based on the imidazo[2,1-f]purine scaffold, including variations with different substituents, have been designed as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing potential for symptomatic relief as well as disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Antidepressant and Anxiolytic-like Activity
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl substituents, have been synthesized and evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitors. Preliminary pharmacological studies indicate potential antidepressant and anxiolytic applications for these compounds (Zagórska et al., 2016).
Anticonvulsant Activity
The synthesis and evaluation of imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues of potent anticonvulsant purines have been conducted. These studies explore the anticonvulsant activity of these compounds, providing insights into their therapeutic potential (Kelley et al., 1995).
Antimycobacterial Activity
Imidazole derivatives designed to mimic parts of the structure of potent antimycobacterial purines have been synthesized, demonstrating potential antimycobacterial activity. This research suggests the utility of these compounds in developing new treatments for infections caused by Mycobacterium tuberculosis (Miranda & Gundersen, 2009).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-13-11-25-16-17(22-19(25)24(13)9-6-10-29-3)23(2)20(28)26(18(16)27)12-14-7-4-5-8-15(14)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIJZZHYRMMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

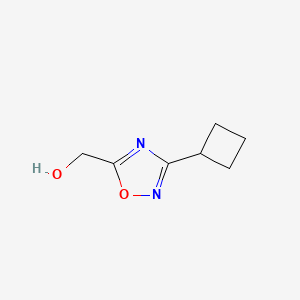

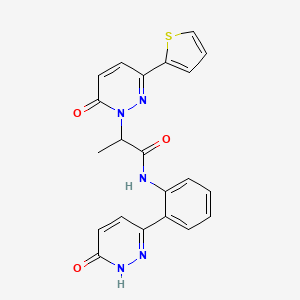
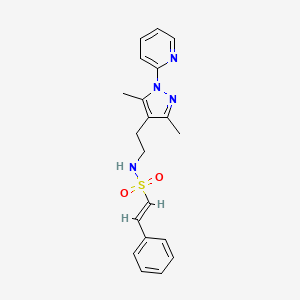
![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)
![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

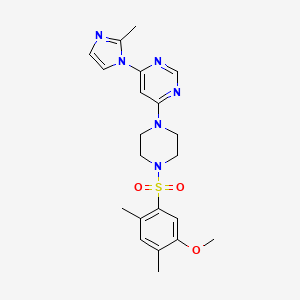
![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

